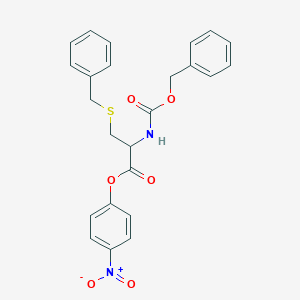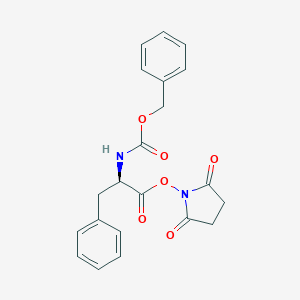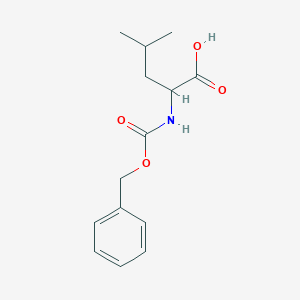
Z-Cys(Bzl)-ONp
描述
Z-Cys(Bzl)-ONp: , also known as N-Cbz-S-benzyl-L-cysteine p-nitrophenyl ester, is a derivative of cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a benzyl group protecting the thiol group, with a p-nitrophenyl ester as the leaving group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Cys(Bzl)-ONp typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using a benzyloxycarbonyl (Cbz) group, and the thiol group is protected using a benzyl group. The p-nitrophenyl ester is then introduced to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and p-nitrophenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Z-Cys(Bzl)-ONp undergoes various chemical reactions, including:
Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Deprotection Reactions: The Cbz and benzyl protecting groups can be removed under specific conditions to yield free cysteine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Deprotection Reactions: The Cbz group can be removed using hydrogenation with palladium on carbon, while the benzyl group can be removed using strong acids like trifluoroacetic acid.
Major Products Formed:
Substitution Reactions: The major products are amides or esters, depending on the nucleophile used.
Deprotection Reactions: The major products are free cysteine derivatives.
科学研究应用
Z-Cys(Bzl)-ONp has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in the protection of cysteine residues.
Protein Engineering: The compound is used in the modification of proteins to introduce specific functional groups.
Bioconjugation: It is employed in the conjugation of peptides and proteins with other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: this compound is used in the development of peptide-based drugs and therapeutic agents.
作用机制
The mechanism of action of Z-Cys(Bzl)-ONp involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of amide or ester bonds. The Cbz and benzyl protecting groups are stable under a variety of conditions, allowing for selective deprotection when needed.
相似化合物的比较
N-Cbz-S-benzyl-L-cysteine: Similar to Z-Cys(Bzl)-ONp but lacks the p-nitrophenyl ester group.
N-Cbz-S-methyl-L-cysteine: Similar structure but with a methyl group instead of a benzyl group.
N-Fmoc-S-benzyl-L-cysteine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Cbz group for amino protection.
Uniqueness: this compound is unique due to the presence of the p-nitrophenyl ester group, which provides a good leaving group for substitution reactions. This makes it particularly useful in peptide synthesis and bioconjugation applications.
属性
IUPAC Name |
(4-nitrophenyl) 3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPKVCBYFUURJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304071 | |
| Record name | ST50409227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-37-4 | |
| Record name | NSC164097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50409227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















